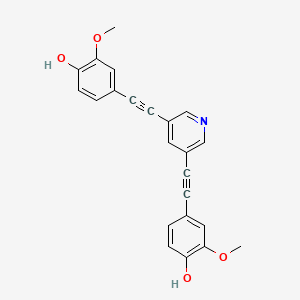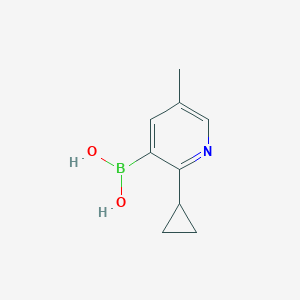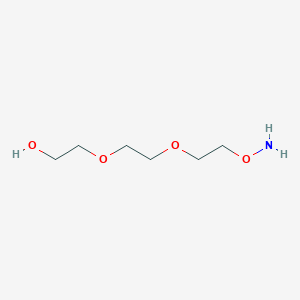![molecular formula C13H22N2O4Si B14084891 n-Phenyl-n'-[3-(trimethoxysilyl)propyl]urea CAS No. 119777-51-4](/img/structure/B14084891.png)
n-Phenyl-n'-[3-(trimethoxysilyl)propyl]urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Urea, N-phenyl-N’-[3-(trimethoxysilyl)propyl]- is a compound that combines the properties of urea and silane. It is characterized by the presence of a phenyl group and a trimethoxysilylpropyl group attached to the urea moiety. This compound is known for its applications in surface treatment, adhesion promotion, and as a coupling agent in various industrial processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Urea, N-phenyl-N’-[3-(trimethoxysilyl)propyl]- typically involves the reaction of phenyl isocyanate with 3-aminopropyltrimethoxysilane. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
Phenyl isocyanate+3-aminopropyltrimethoxysilane→Urea, N-phenyl-N’-[3-(trimethoxysilyl)propyl]-
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactors and optimized reaction conditions to maximize yield and purity. The process may include steps such as purification, distillation, and crystallization to obtain the final product in its desired form .
Chemical Reactions Analysis
Types of Reactions
Urea, N-phenyl-N’-[3-(trimethoxysilyl)propyl]- undergoes various chemical reactions, including:
Hydrolysis: The trimethoxysilyl group can undergo hydrolysis in the presence of water, leading to the formation of silanol groups.
Condensation: The silanol groups formed from hydrolysis can further condense to form siloxane bonds.
Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Typically carried out in the presence of water or moisture.
Condensation: Catalyzed by acids or bases to promote the formation of siloxane bonds.
Substitution: Requires electrophiles and appropriate catalysts for aromatic substitution reactions.
Major Products Formed
Hydrolysis: Formation of silanol groups.
Condensation: Formation of siloxane bonds.
Substitution: Various substituted phenyl derivatives depending on the electrophile used.
Scientific Research Applications
Urea, N-phenyl-N’-[3-(trimethoxysilyl)propyl]- has a wide range of applications in scientific research:
Chemistry: Used as a coupling agent to improve adhesion between organic and inorganic materials.
Biology: Employed in surface modification of biomaterials to enhance biocompatibility.
Medicine: Investigated for its potential in drug delivery systems due to its ability to modify surface properties.
Industry: Utilized in coatings, adhesives, and sealants to improve performance and durability.
Mechanism of Action
The mechanism of action of Urea, N-phenyl-N’-[3-(trimethoxysilyl)propyl]- involves the interaction of its functional groups with various molecular targets. The trimethoxysilyl group can hydrolyze to form silanol groups, which can then condense to form siloxane bonds. This property makes it an effective coupling agent, promoting adhesion between different materials. The phenyl group can participate in aromatic interactions, further enhancing its functionality .
Comparison with Similar Compounds
Similar Compounds
Urea, N-phenyl-N’-[3-(triethoxysilyl)propyl]-: Similar structure but with triethoxysilyl group instead of trimethoxysilyl.
Urea, N-phenyl-N’-[3-(trimethoxysilyl)propyl]-N-[3-(trimethoxysilyl)propyl]-: Contains an additional trimethoxysilylpropyl group.
Uniqueness
Urea, N-phenyl-N’-[3-(trimethoxysilyl)propyl]- is unique due to its specific combination of urea and trimethoxysilyl groups, which impart distinct properties such as enhanced adhesion and surface modification capabilities. Its ability to undergo hydrolysis and condensation reactions makes it particularly valuable in applications requiring strong and durable bonds.
Properties
CAS No. |
119777-51-4 |
|---|---|
Molecular Formula |
C13H22N2O4Si |
Molecular Weight |
298.41 g/mol |
IUPAC Name |
1-phenyl-3-(3-trimethoxysilylpropyl)urea |
InChI |
InChI=1S/C13H22N2O4Si/c1-17-20(18-2,19-3)11-7-10-14-13(16)15-12-8-5-4-6-9-12/h4-6,8-9H,7,10-11H2,1-3H3,(H2,14,15,16) |
InChI Key |
UZPJWDCUVZBIKU-UHFFFAOYSA-N |
Canonical SMILES |
CO[Si](CCCNC(=O)NC1=CC=CC=C1)(OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


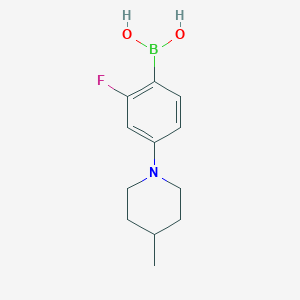
![ethyl (2E,4S)-4-[(tert-butyldimethylsilyl)oxy]pent-2-enoate](/img/structure/B14084816.png)

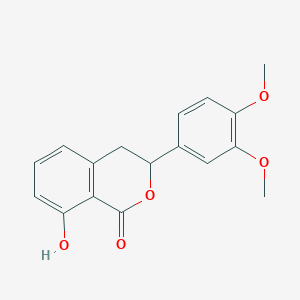
![1-Azoniabicyclo[2.2.2]octane, 3-(4-chlorophenyl)-3-hydroxy-1-methyl-](/img/structure/B14084829.png)
![3,7,9-trimethyl-1-{2-[(4-phenoxyphenyl)amino]ethyl}-1,4-dihydro[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione](/img/structure/B14084834.png)
![2-(3-Isopropoxypropyl)-1-(4-methoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14084835.png)
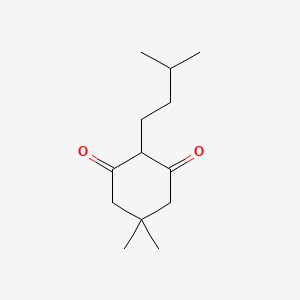
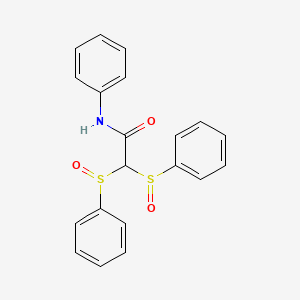
![2-{4-[(4-bromophenyl)sulfonyl]piperazin-1-yl}-N'-[(1Z)-1-(thiophen-2-yl)ethylidene]acetohydrazide](/img/structure/B14084857.png)
![N-[(4-bromo-3-fluorophenyl)methylideneamino]-4-methylbenzenesulfonamide](/img/structure/B14084859.png)
